molecular formula C27H36O2S B130300 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one CAS No. 71507-77-2

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one

Cat. No. B130300
CAS RN: 71507-77-2
M. Wt: 424.6 g/mol
InChI Key: ZTHICPNHMULZDY-AYEIPMSGSA-N
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Description

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a chemical compound with the molecular formula C27H36O2S . It is a derivative of testosterone . The compound is a white solid .


Molecular Structure Analysis

The molecular structure of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one consists of 27 carbon atoms, 36 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 424.64 .


Physical And Chemical Properties Analysis

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a white solid . It has a molecular weight of 424.64 and a density of 1.17g/cm3 . It has a boiling point of 554.8ºC at 760 mmHg . The compound is slightly soluble in chloroform .

Scientific Research Applications

Medical Research

Mesterolone is commonly used in medical research for its potential therapeutic effects. It binds strongly to the androgen receptor and has therefore also been used as an affinity label for this receptor in the prostate and in prostatic tumors .

Androgen Receptor Studies

As an androgen, mesterolone has a strong affinity for the androgen receptor . This makes it useful in studies investigating the function and regulation of this receptor, particularly in the prostate and in prostatic tumors .

Anabolic Steroid Research

Mesterolone is a synthetic anabolic steroid . As such, it can be used in research investigating the effects of anabolic steroids on muscle mass, strength, and power .

Hormone Research

Mesterolone is a steroid hormone . This makes it useful in research investigating the function and regulation of steroid hormones in the body .

Drug Development

Given its strong binding to the androgen receptor and its status as a synthetic anabolic steroid, mesterolone could potentially be used in the development of new drugs . These could include treatments for conditions related to androgen levels or muscle mass.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-4-(phenylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2S/c1-25-14-13-24(28)20(17-30-18-7-5-4-6-8-18)21(25)10-9-19-22(25)11-15-26(2)23(19)12-16-27(26,3)29/h4-8,19,22-23,29H,9-17H2,1-3H3/t19-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHICPNHMULZDY-AYEIPMSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CSC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one

CAS RN

71507-77-2
Record name Androst-4-en-3-one, 17-hydroxy-17-methyl-4-[(phenylthio)methyl]-, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71507-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17β-hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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